molecular formula C11H11N3OS B2990074 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 331975-71-4

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2990074
CAS No.: 331975-71-4
M. Wt: 233.29
InChI Key: NUFGRLNQSGQRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzoic acid hydrazide with thiosemicarbazide, followed by cyclization in the presence of acetic anhydride. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions, such as the presence of a catalyst or specific temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Agriculture: It is explored for use as a pesticide or herbicide due to its ability to disrupt the growth of certain pests and weeds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-4-3-5-9(6-7)10-13-14-11(16-10)12-8(2)15/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFGRLNQSGQRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.